3-Phenyl-L-serine
CAS No.: 6254-48-4
Cat. No.: VC21536614
Molecular Formula: C16H21ClN2O3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6254-48-4 |
---|---|
Molecular Formula | C16H21ClN2O3 |
Molecular Weight | 181.19 g/mol |
IUPAC Name | (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 |
Standard InChI Key | VCRXITKKWBOQRZ-ZOWNYOTGSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N.Cl |
SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl |
Chemical Identity and Physical Properties
3-Phenyl-L-serine, also known as (2S,3R)-2-Amino-3-hydroxy-3-phenylpropanoic acid, is an important amino acid derivative with specific stereochemistry. Its chemical structure combines features of both phenylalanine and serine, creating a compound with distinctive properties useful in various biochemical and pharmaceutical applications.
Basic Chemical Information
The compound has well-defined chemical properties that distinguish it from other amino acid derivatives. These properties provide the foundation for understanding its behavior in various chemical and biological systems.
Property | Value |
---|---|
Product Name | 3-Phenyl-L-serine |
CAS Number | 6254-48-4 |
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 |
EINECS | 228-383-1 |
MDL Number | MFCD00671668 |
The molecular structure of 3-Phenyl-L-serine contains an amine group, a carboxylic acid group, and a hydroxyl group attached to a carbon backbone that includes a phenyl ring. This unique arrangement contributes to its stereochemical properties and reactivity patterns in organic reactions .
Physical Characteristics
The physical state and properties of 3-Phenyl-L-serine impact its handling, storage, and application in research settings:
Property | Description |
---|---|
Physical State | Solid |
Color | White to Off-White |
Melting Point | 178-181°C |
Storage Condition | Refrigerated |
The solubility profile of 3-Phenyl-L-serine is particularly relevant for laboratory applications and formulation development:
Solvent | Solubility |
---|---|
Acetonitrile | Slightly soluble |
Methanol | Sparingly soluble |
Water | Sparingly soluble |
These solubility characteristics influence the selection of appropriate solvents for reactions involving this compound and affect its bioavailability in potential pharmaceutical applications .
Nomenclature and Stereochemistry
3-Phenyl-L-serine exists in multiple stereoisomeric forms, with the L-threo configuration being the most commonly referenced in scientific literature. The compound is known by several synonyms in chemical databases and research publications:
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(2S,3R)-3-PHENYLSERINE
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L-Threo-3-Phenylserine
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(2S,3R)-2-Amino-3-hydroxy-3-phenylpropanoic acid
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(2S,3R)-2-Amino-3-phenyl-3-hydroxypropionic acid
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(3R)-3-Phenyl-L-serine
The stereochemistry at positions 2 and 3 is critical for its biological activity and synthetic utility. The (2S,3R) configuration defines the L-threo isomer, which is the form most commonly used in biochemical research and pharmaceutical development .
Synthesis Methods
Several approaches have been developed for the synthesis of 3-Phenyl-L-serine, with recent advances focusing on enzymatic and green chemistry methods that offer improved stereoselectivity and environmental sustainability.
Enzymatic Synthesis Approaches
Enzymatic methods for synthesizing 3-Phenyl-L-serine have gained significant attention due to their high stereoselectivity and environmentally friendly nature.
L-Threonine Aldolase-Mediated Synthesis
One notable approach utilizes L-threonine aldolase from Thermotoga maritima in aqueous phosphate buffer with dimethyl sulfoxide. This method employs glycine and benzaldehyde as starting materials in the presence of pyridoxal 5'-phosphate (PLP) as a cofactor:
The reaction conditions involve stirring in test tubes at 70°C with 750 mg glycine (1 M), 106 mg benzaldehyde (0.1 M), 100 μL 5 mM PLP solution, 2 mL DMSO, 0.9 mL TA solution, and 7 mL of 50 mM phosphate buffer. Samples collected at different time points (20, 40, and 60 minutes) allow for monitoring reaction progress and optimizing yields .
Two-Enzyme Cascade System
A more recent advancement in the synthesis of 3-Phenyl-L-serine involves a two-enzyme cascade system using ω-transaminase (ω-TA) and L-threonine aldolase (L-ThA):
Feature | Description |
---|---|
Starting Material | Benzylamine |
Enzyme System | ω-transaminase (ω-TA) and L-threonine aldolase (L-ThA) |
Cofactor | Pyridoxal phosphate (PLP) |
Conversion Rate | Approximately 95% of benzylamine |
Yield | Over 54% of 3-Phenyl-L-serine |
This cascade reaction system offers several advantages over traditional methods. It facilitates the in situ removal of the co-product benzaldehyde, which enhances the economic viability of the reaction. Additionally, it establishes a novel pathway for synthesizing high-value phenyl-serine derivatives with excellent stereoselectivity .
The method is particularly notable for its efficiency, with nearly 95% of the starting benzylamine being converted under optimized conditions. Molecular dynamics simulation results confirmed benzylamine as an advantageous amino donor in this system, contributing to the high yields observed .
Analytical Methods for Product Characterization
The analysis of reaction products typically involves:
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Termination of the reaction with trichloroacetic acid solution
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Extraction with internal standard solution (1,3-dimethoxybenzene in ethyl acetate)
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Determination of enantiomeric excess (ee) and diastereomeric excess (de) by HPLC analysis
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Measurement of benzaldehyde conversion by gas chromatography
These analytical techniques ensure precise characterization of the stereochemical purity of the synthesized 3-Phenyl-L-serine, which is crucial for applications requiring high stereochemical integrity .
Transporter | Amino Acid Specificity | Relevance |
---|---|---|
YifK | L-threonine, L-serine | Potential carrier for serine derivatives |
BrnQ | L-threonine (low affinity) | Less likely to transport serine derivatives |
LIV-I | L-threonine, branched-chain amino acids, phenylalanine | Minimal activity with serine |
Research has shown that the YifK gene product functions as a novel amino acid carrier in E. coli K-12 cells with specificity for both threonine and serine. This transporter shows Na⁺-dependent activity, suggesting ion-coupled transport mechanisms that might be relevant for the cellular uptake of amino acid derivatives .
The biochemical characterization of these transport systems provides a framework for understanding how 3-Phenyl-L-serine might interact with cellular uptake mechanisms, which could be relevant for potential biological applications or pharmaceutical development involving this compound.
Manufacturer | Product Number | Description | Package Size | Price (USD) |
---|---|---|---|---|
American Custom Chemicals Corporation | AAA0002907 | (2S,3R)-3-PHENYLSERINE 95.00% | 10g | $1,680 |
American Custom Chemicals Corporation | AAA0002907 | (2S,3R)-3-PHENYLSERINE 95.00% | 5g | $909.56 |
TRC | P336833 | L-threo-Phenylserine | 250mg | $125 |
This pricing structure indicates that 3-Phenyl-L-serine is a specialty chemical with high value per unit mass. The cost decreases somewhat with larger quantities, but remains substantial even at the 10g scale. These prices reflect the challenges in synthesizing this compound with high stereochemical purity and the specialized applications for which it is typically used .
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